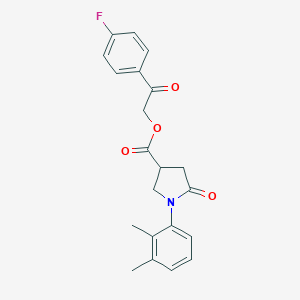
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown significant potential in scientific research applications. It is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has a high selectivity for certain enzymes and proteins. However, one of the limitations of using the compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further explore its potential in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more effective synthesis methods that can improve the yield and purity of the compound. Additionally, future studies may focus on the development of analogs and derivatives of the compound that may have improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with 2,3-dimethylphenyl acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then reacted with pyrrolidine-2,5-dione to yield this compound.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H20FNO4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-13-4-3-5-18(14(13)2)23-11-16(10-20(23)25)21(26)27-12-19(24)15-6-8-17(22)9-7-15/h3-9,16H,10-12H2,1-2H3 |
Clé InChI |
POEYYVKIUKWNFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)




